1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
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Overview
Description
1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione is a complex organic compound featuring a cyclohexyl group, a cyclopropyl-substituted oxadiazole ring, and a pyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with a cyclopropyl-substituted hydrazine and a suitable carboxylic acid derivative, the oxadiazole ring is formed through cyclization under acidic or basic conditions.
- Common reagents: Hydrazine derivatives, carboxylic acids, dehydrating agents like phosphorus oxychloride (POCl₃).
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Synthesis of the Pyrazine-2,3-dione Core:
- The pyrazine-2,3-dione core can be synthesized via condensation reactions involving diketones and diamines.
- Common reagents: Diketones, diamines, catalysts like acetic acid.
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Coupling of the Oxadiazole and Pyrazine-2,3-dione Units:
- The final step involves coupling the oxadiazole unit with the pyrazine-2,3-dione core, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity.
- Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ (hydrogen peroxide).
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific substituents introduced.
Scientific Research Applications
1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
1-Cyclohexyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-Cyclohexyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in 1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione may confer unique steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-15-16(22)20(12-4-2-1-3-5-12)9-8-19(15)10-13-17-14(18-23-13)11-6-7-11/h8-9,11-12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCADJAKJHVOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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